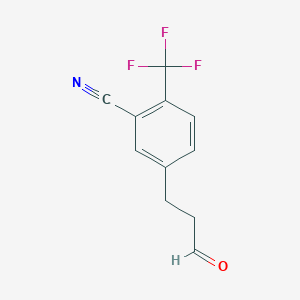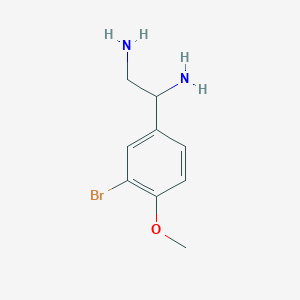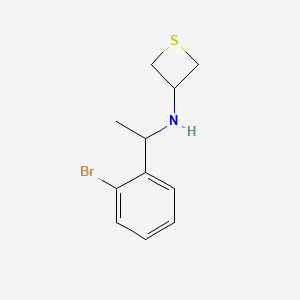
(R)-1-(3-(1-Aminoethyl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one is a chiral compound with a specific configuration It is an organic molecule that contains an amino group and a ketone group, making it a versatile intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoacetophenone and ®-1-phenylethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is tetrahydrofuran (THF).
Catalysts and Reagents: Palladium catalysts are often employed to facilitate the coupling reaction between the bromoacetophenone and the amine. Additionally, bases such as potassium carbonate are used to deprotonate the amine and promote nucleophilic attack on the carbonyl group.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ®-1-(3-(1-Nitroethyl)phenyl)ethan-1-one.
Reduction: Formation of ®-1-(3-(1-Aminoethyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for investigating the stereoselectivity of enzymes.
Medicine
In medicinal chemistry, ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions lead to changes in the activity of the target molecules, resulting in the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(3-(1-Aminoethyl)phenyl)ethan-1-one
- 1-(3-(1-Aminoethyl)phenyl)propan-1-one
- 1-(3-(1-Aminoethyl)phenyl)butan-1-one
Uniqueness
®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its (S)-enantiomer, it may exhibit different reactivity and selectivity in chemical reactions and biological interactions. The presence of the ketone group also differentiates it from similar compounds with different functional groups.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-[3-[(1R)-1-aminoethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-7H,11H2,1-2H3/t7-/m1/s1 |
Clave InChI |
SGZDPFWWMLLGAS-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC=C1)C(=O)C)N |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,6-Dimethyl-3H-imidazo[4,5-C]pyridine](/img/structure/B13038414.png)





![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B13038443.png)

![6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13038472.png)
